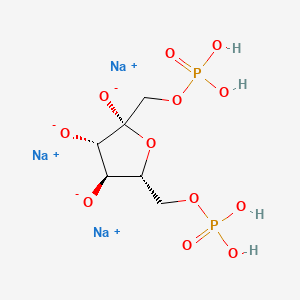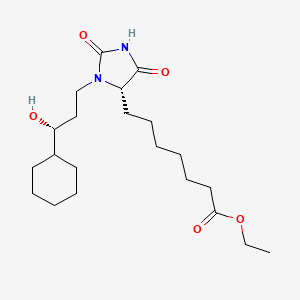
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its DNA intercalating properties, making it a valuable scaffold for the development of novel therapeutic agents .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin or its derivatives with o-phenylenediamine. For instance, the reaction of isatin with 1,2-diaminobenzene in glacial acetic acid or hydrochloric acid under reflux conditions yields the desired indoloquinoxaline core . Industrial production methods often involve similar condensation reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like potassium hexacyanoferrate(III), leading to the formation of quinoxalinones.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions, where the indoloquinoxaline core reacts with alkyl halides or sulfonates.
Major products from these reactions include quaternary salts, perchlorates, and various substituted indoloquinoxalines .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives is DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting essential processes like DNA replication and transcription . The thermal stability of the DNA-compound complex is a critical factor in its pharmacological activity .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline derivatives are unique due to their strong DNA intercalating properties and diverse pharmacological activities. Similar compounds include:
Ellipticine: Another DNA intercalating agent with anticancer properties.
NCA0424, B-220, and 9-OH-B-220: Highly active indoloquinoxaline derivatives with significant binding affinity to DNA.
These compounds share similar mechanisms of action but differ in their specific pharmacological profiles and applications.
Properties
CAS No. |
116989-61-8 |
|---|---|
Molecular Formula |
C24H20N6O2S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H20N6O2S/c1-32-16-12-10-15(11-13-16)25-24(33)29-28-21(31)14-30-20-9-5-2-6-17(20)22-23(30)27-19-8-4-3-7-18(19)26-22/h2-13H,14H2,1H3,(H,28,31)(H2,25,29,33) |
InChI Key |
NFLDUVSXEFIGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


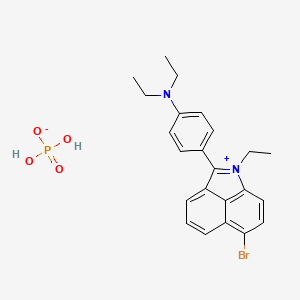
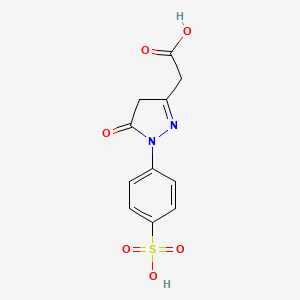

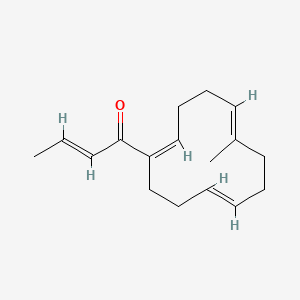
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
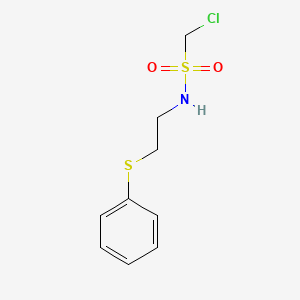
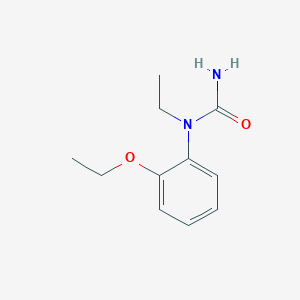
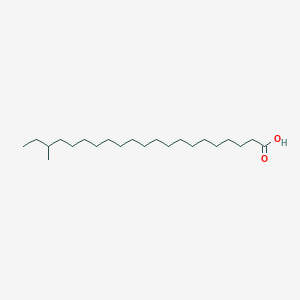
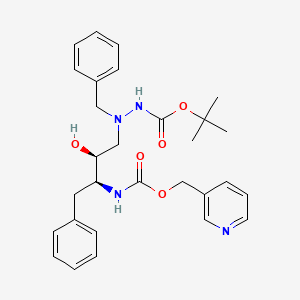
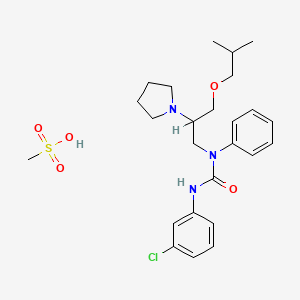
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
